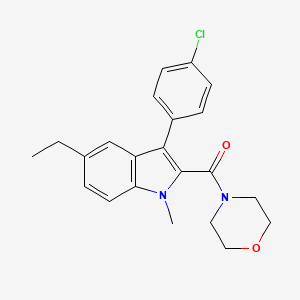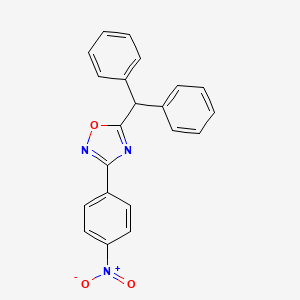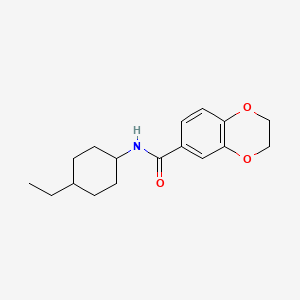![molecular formula C19H23N5O B5234490 6-{3-[1-(3-methoxypropyl)-1H-pyrazol-3-yl]phenyl}-N,N-dimethyl-4-pyrimidinamine](/img/structure/B5234490.png)
6-{3-[1-(3-methoxypropyl)-1H-pyrazol-3-yl]phenyl}-N,N-dimethyl-4-pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-{3-[1-(3-methoxypropyl)-1H-pyrazol-3-yl]phenyl}-N,N-dimethyl-4-pyrimidinamine is a chemical compound that has been the focus of scientific research in recent years. Also known as a kinase inhibitor, this compound has shown potential in treating various types of cancer and other diseases.
Mécanisme D'action
The mechanism of action of 6-{3-[1-(3-methoxypropyl)-1H-pyrazol-3-yl]phenyl}-N,N-dimethyl-4-pyrimidinamine involves the inhibition of specific kinases. Kinases are enzymes that play a crucial role in cell signaling pathways, which regulate various cellular processes such as cell growth, differentiation, and apoptosis. By inhibiting the activity of specific kinases, this compound can disrupt the signaling pathways that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-{3-[1-(3-methoxypropyl)-1H-pyrazol-3-yl]phenyl}-N,N-dimethyl-4-pyrimidinamine are mainly related to its activity as a kinase inhibitor. By inhibiting specific kinases, this compound can disrupt the signaling pathways that are involved in cancer cell growth and proliferation. It has also been studied for its potential in treating other diseases such as Alzheimer's disease and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-{3-[1-(3-methoxypropyl)-1H-pyrazol-3-yl]phenyl}-N,N-dimethyl-4-pyrimidinamine in lab experiments include its specificity for certain kinases and its potential as a cancer treatment. However, there are also limitations to using this compound in lab experiments, such as its potential toxicity and the need for further optimization of the synthesis method.
Orientations Futures
There are several future directions for the study of 6-{3-[1-(3-methoxypropyl)-1H-pyrazol-3-yl]phenyl}-N,N-dimethyl-4-pyrimidinamine. One direction is to further optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the potential of this compound in treating other diseases such as inflammation and Alzheimer's disease. Additionally, further research is needed to determine the potential toxicity and side effects of this compound. Finally, the development of more specific and potent kinase inhibitors is an important direction for future research.
In conclusion, 6-{3-[1-(3-methoxypropyl)-1H-pyrazol-3-yl]phenyl}-N,N-dimethyl-4-pyrimidinamine is a promising chemical compound that has shown potential as a kinase inhibitor for the treatment of cancer and other diseases. Further research is needed to optimize the synthesis method, determine the potential toxicity and side effects, and develop more specific and potent kinase inhibitors.
Méthodes De Synthèse
The synthesis method of 6-{3-[1-(3-methoxypropyl)-1H-pyrazol-3-yl]phenyl}-N,N-dimethyl-4-pyrimidinamine involves several steps. The first step is the synthesis of 3-(1-(3-methoxypropyl)-1H-pyrazol-3-yl)aniline, which is then reacted with 4-chloro-N,N-dimethylpyrimidin-2-amine to obtain the final product. The synthesis method has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
The scientific research application of 6-{3-[1-(3-methoxypropyl)-1H-pyrazol-3-yl]phenyl}-N,N-dimethyl-4-pyrimidinamine is mainly focused on its potential as a kinase inhibitor. Kinase inhibitors are a class of drugs that target specific enzymes involved in cell signaling pathways. This compound has shown potential in inhibiting the activity of certain kinases that are involved in cancer cell growth and proliferation. It has also been studied for its potential in treating other diseases such as Alzheimer's disease and inflammation.
Propriétés
IUPAC Name |
6-[3-[1-(3-methoxypropyl)pyrazol-3-yl]phenyl]-N,N-dimethylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c1-23(2)19-13-18(20-14-21-19)16-7-4-6-15(12-16)17-8-10-24(22-17)9-5-11-25-3/h4,6-8,10,12-14H,5,9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZDCYHBSNQALP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)C2=CC=CC(=C2)C3=NN(C=C3)CCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[3-[1-(3-methoxypropyl)pyrazol-3-yl]phenyl]-N,N-dimethylpyrimidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-(4-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5234408.png)

![2-[4-(cyclopropylmethyl)-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5234437.png)
![N-{1-[1-(5-chloro-2-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5234440.png)
![N-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B5234448.png)
amino]ethanol](/img/structure/B5234488.png)
![3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5234491.png)


![N-(2-methoxyphenyl)-N'-{3-[({[(2-methoxyphenyl)amino]carbonyl}amino)methyl]-3,5,5-trimethylcyclohexyl}urea](/img/structure/B5234503.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-4-methyl-7,8-dihydro-6H-cyclopenta[g]quinoline](/img/structure/B5234511.png)
![N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5234515.png)
amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5234516.png)
